molecular formula C6H7NO B587362 4-Aminophenol-13C6 CAS No. 1246820-76-7

4-Aminophenol-13C6

Cat. No. B587362
Key on ui cas rn: 1246820-76-7
M. Wt: 115.082
InChI Key: PLIKAWJENQZMHA-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016283

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12](=[O:15])([O-:14])[O-].[K+].[K+].[C:18](#N)C>>[CH:10]1[C:11]([NH2:6])=[CH:12][CH:4]=[C:3]([OH:5])[CH:1]=1.[CH3:18][O:14][CH:12]1[CH2:9][CH2:8][CH:7]([O:5][CH3:4])[O:15]1 |f:2.3.4|

Inputs

Step One
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The excess epichlorohydrin is then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 160° C

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1N)O
Name
Type
product
Smiles
COC1OC(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016283

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[C:12](=[O:15])([O-:14])[O-].[K+].[K+].[C:18](#N)C>>[CH:10]1[C:11]([NH2:6])=[CH:12][CH:4]=[C:3]([OH:5])[CH:1]=1.[CH3:18][O:14][CH:12]1[CH2:9][CH2:8][CH:7]([O:5][CH3:4])[O:15]1 |f:2.3.4|

Inputs

Step One
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0.1 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The excess epichlorohydrin is then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 160° C

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1N)O
Name
Type
product
Smiles
COC1OC(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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